Product packaging for 4-Bromo-3-methylbenzyl fluoride(Cat. No.:CAS No. 2244085-01-4)

4-Bromo-3-methylbenzyl fluoride

Cat. No.: B2517908
CAS No.: 2244085-01-4
M. Wt: 203.054
InChI Key: YWFIVFBJQCRHFL-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzyl fluoride is a halogenated aromatic compound that serves as a valuable synthetic intermediate in advanced organic chemistry and drug discovery pipelines. The strategic incorporation of both bromine and fluorine atoms on the benzyl core creates a multifunctional reagent. The benzyl bromide moiety is a well-known reactive site for nucleophilic substitution, facilitating the introduction of the 4-bromo-3-methylbenzyl group into more complex molecular architectures . The presence of a fluorine atom can significantly alter a molecule's physicochemical characteristics, such as its metabolic stability, lipophilicity, and bioavailability, making this compound a crucial building block for the development of novel active pharmaceutical ingredients (APIs) . Beyond pharmaceutical applications, this compound's unique structure makes it a candidate for exploration in material science, including the synthesis of specialized polymers and the creation of advanced components for organic electronic devices . As a high-purity chemical intermediate, it is essential for facilitating research in medicinal chemistry and agrochemical development. Handling requires appropriate safety precautions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrF B2517908 4-Bromo-3-methylbenzyl fluoride CAS No. 2244085-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(fluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFIVFBJQCRHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 3 Methylbenzyl Fluoride

Strategies for Benzylic Fluorination in Complex Aromatic Systems

The synthesis of benzylic fluorides in structurally complex aromatic systems, such as 4-bromo-3-methylbenzyl fluoride (B91410), requires methods that offer high selectivity and functional group tolerance. Modern synthetic chemistry provides several powerful tools for this transformation.

Radical-Mediated C(sp³)-H Fluorination Protocols for Benzyl (B1604629) Fluoride Moieties

Direct fluorination of a C(sp³)–H bond at the benzylic position of 4-bromo-3-methyltoluene represents an efficient and atom-economical approach to 4-bromo-3-methylbenzyl fluoride. These methods involve the generation of a benzylic radical, which is subsequently trapped by a fluorine source.

Electrophilic N-F reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI), are widely used for fluorine-atom-transfer (FAT) to carbon-centered radicals. beilstein-journals.orgnih.gov These reagents are stable, solid materials that offer advantages in handling compared to gaseous fluorine.

The general mechanism involves the generation of a benzylic radical from 4-bromo-3-methyltoluene through hydrogen atom transfer (HAT). This can be initiated by various means, including metal catalysts or radical initiators. d-nb.info The resulting benzylic radical then abstracts a fluorine atom from Selectfluor or NFSI to yield this compound. nih.gov

Several catalytic systems have been developed to promote this transformation. For instance, iron(II) salts can catalyze the benzylic fluorination of various substrates with Selectfluor. d-nb.info Another approach employs potassium persulfate (K₂S₂O₈), which upon heating, decomposes to form sulfate radicals that can abstract a benzylic hydrogen, initiating the fluorination process with Selectfluor. nih.gov

Table 1: Radical-Mediated Benzylic Fluorination with FAT Reagents
SubstrateFluorinating ReagentCatalyst/InitiatorSolventYield (%)
Toluene (B28343) DerivativeSelectfluorFe(acac)₂CH₃CN/DCEVariable
Substituted TolueneSelectfluorK₂S₂O₈CH₃CN/H₂OVariable
AlkylareneNFSICu(I) CatalystVariousVariable

Visible-light photocatalysis has emerged as a mild and powerful tool for the generation of radicals. In the context of synthesizing this compound, a photocatalyst, upon excitation by light, can initiate a process leading to the formation of a benzylic radical from 4-bromo-3-methyltoluene. This radical can then be fluorinated by a suitable fluorine source.

One common strategy involves the use of a decatungstate photocatalyst in conjunction with NFSI. This system allows for the direct fluorination of benzylic C-H bonds under mild conditions. The photocatalyst facilitates the abstraction of a hydrogen atom from the benzylic position, and the resulting radical reacts with NFSI to afford the monofluorinated product. This method is notable for its differing selectivity compared to reactions using Selectfluor.

Table 2: Photocatalytic Benzylic C-H Monofluorination
SubstrateFluorinating ReagentPhotocatalystLight SourceSolventYield (%)
EthylbenzeneNFSIDecatungstateUVA LampCH₃CNVariable
Toluene DerivativeNFSIAIBN (Initiator)Not ApplicableCH₃CNVariable

Nucleophilic Fluorination Routes to Benzyl Fluorides

An alternative to direct C-H fluorination is the nucleophilic substitution of a leaving group at the benzylic position. This typically involves the conversion of the readily accessible (4-bromo-3-methylphenyl)methanol into this compound.

Reagents such as Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for the deoxofluorination of alcohols. sci-hub.sesigmaaldrich.com These reagents convert the hydroxyl group of (4-bromo-3-methylphenyl)methanol into a good leaving group, which is then displaced by a fluoride ion in the same reaction vessel.

Deoxo-Fluor is often preferred due to its greater thermal stability compared to DAST. sci-hub.sesigmaaldrich.com The reaction typically proceeds under mild conditions and provides the corresponding benzyl fluoride in good yield. sigmaaldrich.com The mechanism generally involves an Sₙ2 pathway, leading to inversion of configuration if the benzylic carbon is chiral. sigmaaldrich.com

Table 3: Deoxofluorination of Benzylic Alcohols
SubstrateFluorinating ReagentSolventTemperature (°C)Yield (%)
Primary Benzylic AlcoholDASTCH₂Cl₂-78 to rtVariable
Secondary Benzylic AlcoholDeoxo-FluorCH₂Cl₂-78 to rtVariable

The direct displacement of a leaving group, such as a bromide or tosylate, from a derivative of (4-bromo-3-methylphenyl)methanol with a nucleophilic fluoride source is another viable route. For this reaction to be effective, anhydrous and aprotic media are crucial to maintain the nucleophilicity of the fluoride ion.

Alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), are common fluoride sources. The use of crown ethers or phase-transfer catalysts can enhance the solubility and reactivity of the fluoride salt in organic solvents. The choice of solvent is critical, with polar aprotic solvents like acetonitrile, DMF, or DMSO being typical. The success of this method depends on the nature of the leaving group and the specific reaction conditions employed to favor the Sₙ2 substitution over elimination side reactions.

Regioselective Fluorination via Hydrogen Bonding Catalysis

Recent advancements in organocatalysis have introduced hydrogen bonding as a powerful tool for controlling the regioselectivity of fluorination reactions. This approach utilizes chiral hydrogen-bond donor (HBD) catalysts, such as bis-urea derivatives, to activate and direct the fluoride nucleophile. nih.govdigitellinc.com The catalyst forms a complex with the fluoride ion, typically from an alkali metal salt like cesium fluoride (CsF) or potassium fluoride (KF), rendering the insoluble salt soluble in organic solvents. nih.govdigitellinc.com This hydrogen-bonded fluoride complex then acts as a competent nucleophile. nih.govacs.org

The mechanism, termed hydrogen-bonding phase-transfer catalysis (HB-PTC), involves the chiral catalyst creating a specific microenvironment that directs the fluoride to a particular position on the substrate. nih.gov By modulating the electronic environment of the fluoride through the strength and geometry of the hydrogen bonds, it is possible to influence the kinetic regioselectivity of the reaction. nih.govacs.org For instance, the acidity of the HBD catalyst can be tuned to control the charge density on the fluoride ion, thereby directing its attack on a dissymmetric substrate. acs.org This methodology has been successfully applied to the asymmetric fluorination of various substrates, achieving high yields and enantioselectivities. digitellinc.com

Key Features of Hydrogen Bonding Catalysis in Fluorination:

FeatureDescriptionSource
Catalyst Chiral bis-urea or similar hydrogen-bond donors. nih.govdigitellinc.com
Fluoride Source Insoluble alkali metal fluorides (e.g., CsF, KF). nih.govdigitellinc.com
Mechanism Formation of a soluble, chiral hydrogen-bonded fluoride complex. nih.govnih.gov
Control Catalyst directs the regioselective and enantioselective delivery of fluoride. nih.govacs.org
Advantage Utilizes inexpensive and readily available fluoride sources. digitellinc.com

Metal-Catalyzed Benzylic C(sp³)-H Fluorination (e.g., Palladium-catalyzed methods)

Direct fluorination of benzylic C(sp³)–H bonds represents an efficient and atom-economical approach to benzyl fluorides. Palladium-catalyzed methods have emerged as a prominent strategy in this area. nih.govbeilstein-journals.org These reactions often involve a Pd(II)/Pd(IV) catalytic cycle. The process typically begins with the directed C–H activation by a Pd(II) species, followed by oxidation to a Pd(IV)–F intermediate. Reductive elimination then furnishes the fluorinated product. nih.gov

Various directing groups can be employed to achieve site-selectivity. For instance, Sanford and co-workers demonstrated the palladium-catalyzed fluorination of 8-methylquinolines using an electrophilic fluorine source. beilstein-journals.org Later work showed that nucleophilic fluoride sources could also be used. nih.gov Yu and colleagues developed a method using a transient chiral directing group for the enantioselective fluorination of benzylic C(sp³)–H bonds ortho to aldehyde substituents. nih.gov The steric bulk of the directing group was found to be crucial for promoting the desired C–F bond formation over competing C–O bond formation. nih.gov

Other metals, such as iron, have also been utilized for benzylic fluorination. Lectka and co-workers reported an iron(II)-catalyzed method using Selectfluor as the fluorine source, which was effective for a range of benzylic substrates. nih.govorganic-chemistry.org

Precursor Synthesis and Bromination Strategies for the 4-Bromo-3-methyl Phenyl Moiety

The synthesis of this compound necessitates the preparation of a suitably functionalized 4-bromo-3-methyl phenyl precursor. This typically involves the selective bromination of a methylbenzene derivative.

Benzylic Bromination of Methylbenzenes for Bromomethyl Intermediate Formation

Benzylic bromination is a key transformation for introducing a bromine atom at the carbon adjacent to an aromatic ring. chemistrysteps.commasterorganicchemistry.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org

Radical Bromination Protocols (e.g., N-Bromosuccinimide, AIBN)

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a classic method for benzylic bromination. sci-hub.semychemblog.com The reaction proceeds via a free-radical chain mechanism. byjus.com The initiator generates a small amount of bromine radicals, which then abstract a benzylic hydrogen to form a resonance-stabilized benzyl radical. oregonstate.edu This radical then reacts with molecular bromine, which is present in low concentrations, to yield the benzyl bromide and another bromine radical, propagating the chain.

The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions such as addition to the aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or, more recently, less toxic alternatives like 1,2-dichlorobenzene. koreascience.kr

Steps in Radical Benzylic Bromination:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) and subsequent reaction with Br₂ to form bromine radicals. mychemblog.combyjus.com

Propagation: Abstraction of a benzylic hydrogen by a bromine radical to form a stable benzyl radical. The benzyl radical then reacts with Br₂ to form the product and a new bromine radical. byjus.com

Termination: Combination of any two radical species. byjus.com

Oxidative Benzylic Bromination with HBr/H₂O₂ in Microchannel Reactors

A greener and safer alternative to traditional benzylic bromination methods is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source and oxidant, respectively. nih.govacs.org This system offers 100% utilization of the bromine source and produces water as the only byproduct. nih.gov However, performing this reaction in batch reactors can pose an explosion risk. nih.govacs.org

The use of microchannel reactors can overcome this safety concern. nih.govacs.org The high surface-to-volume ratio in microreactors allows for better control of reaction temperature and residence time, reducing the risk of hazardous side reactions. nih.govacs.org Photocatalytic activation under light irradiation can further enhance the efficiency of this process. nih.govacs.org Studies have shown that this method can achieve high conversions and yields for the synthesis of benzyl bromides. nih.govacs.org

Selective Monobromination Techniques to Control Substitution Patterns

A significant challenge in benzylic bromination is controlling the degree of substitution, as over-bromination to form di- and tri-brominated products is common. scientificupdate.com Several strategies have been developed to enhance selectivity for the desired monobrominated product.

One approach is to carefully control the reaction conditions, such as the stoichiometry of the brominating agent. Continuous addition of NBS as a slurry has been shown to minimize the formation of impurities by maintaining a low concentration of bromine in the solution. scientificupdate.com Another technique involves using alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst such as ZrCl₄, which can prevent competing aromatic ring bromination. scientificupdate.com

The choice of reaction conditions, including the initiator and solvent, can also influence selectivity. For example, photo-initiated bromination with NBS in dichloromethane has been shown to provide higher yields of the monobrominated product compared to thermal initiation with AIBN in chlorobenzene. gla.ac.uk

Synthesis of 4-Bromo-3-methylbenzyl Alcohol and Aldehyde Intermediates

The conversion of 4-bromo-3-methylbenzoic acid to 4-bromo-3-methylbenzyl alcohol is a fundamental reduction reaction in organic synthesis. nih.gov This transformation is commonly achieved using powerful reducing agents capable of reducing carboxylic acids to primary alcohols. Reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are standard for this purpose. The reaction typically involves the treatment of the carboxylic acid, dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, with the reducing agent. The choice of reagent and reaction conditions is crucial to ensure high yield and prevent unwanted side reactions. While the direct reduction of the acid is common, an alternative route involves the initial conversion of the carboxylic acid to its corresponding methyl ester, methyl 4-bromo-3-methylbenzoate, which can then be reduced to the alcohol.

Table 1: Representative Conditions for Reduction of Benzoic Acids

Precursor Reducing Agent Solvent Typical Conditions Product
4-Bromo-3-methylbenzoic acid Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF 0°C to room temp. 4-Bromo-3-methylbenzyl alcohol
4-Bromo-3-methylbenzoic acid Borane-THF complex (BH₃·THF) Anhydrous THF Room temp. to reflux 4-Bromo-3-methylbenzyl alcohol

This table presents generalized conditions for analogous reactions.

The synthesis of 4-bromo-3-methylbenzaldehyde can be approached via multiple oxidative strategies. biosynth.com A common and direct method is the oxidation of the precursor, 4-bromo-3-methylbenzyl alcohol. This selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A highly effective method employs activated manganese dioxide (MnO₂) in a suitable organic solvent. smolecule.com For instance, the reaction of 4-bromo-3-methylbenzyl alcohol with an excess of manganese dioxide in dichloromethane at room temperature for 12 hours can yield 4-bromo-3-methylbenzaldehyde in high purity. chemicalbook.com This heterogeneous reaction is advantageous due to its mild conditions and the simple workup, which typically involves filtering off the manganese solids. chemicalbook.com Research has demonstrated that this specific transformation can achieve yields as high as 89%. chemicalbook.com

Table 2: Research Findings on the Synthesis of 4-Bromo-3-methylbenzaldehyde

Reactant Reagent Stoichiometry (Reagent) Solvent Reaction Time Temperature Yield Reference

Other methods for the synthesis of 4-bromo-3-methylbenzaldehyde include the direct bromination of 3-methylbenzaldehyde. smolecule.com The presence of the aldehyde group, which is a meta-director, and the methyl group, an ortho-para director, complicates this approach, often leading to a mixture of isomers that require purification.

Strategic Halogen Exchange Reactions for Fluoride Introduction

The introduction of the fluorine atom onto the benzylic carbon is the final and most critical step in the synthesis of this compound. Halogen exchange (Halex) reactions are a primary strategy, typically involving the conversion of a more reactive benzyl halide, such as 4-bromo-3-methylbenzyl bromide, into the desired fluoride. nih.gov

First, the intermediate 4-bromo-3-methylbenzyl alcohol must be converted into a suitable leaving group, most commonly a bromide. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). google.com

Once the benzyl bromide is obtained, a nucleophilic fluorination reaction is performed. This Sₙ2 reaction requires a source of fluoride ions. nih.gov A variety of fluorinating agents can be employed, ranging from simple metal fluorides like potassium fluoride (KF) and silver fluoride (AgF) to more complex amine/HF reagents such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nih.gov The combination of AgF with Et₃N·3HF in acetonitrile has been shown to be an effective system for the fluorine-bromine exchange on benzylic bromides, providing the desired product in high yield under mild, room temperature conditions. nih.gov

An alternative, more direct route is the deoxyfluorination of 4-bromo-3-methylbenzyl alcohol. Modern deoxyfluorination reagents like PyFluor can convert primary and secondary alcohols directly to the corresponding fluorides with minimal formation of elimination byproducts. organic-chemistry.orgorganic-chemistry.org This approach bypasses the need to first synthesize and isolate the benzyl bromide intermediate.

Table 3: Common Fluorination Strategies for Benzyl Derivatives

Substrate Reagent(s) Reaction Type Key Advantages
4-Bromo-3-methylbenzyl bromide AgF, Et₃N·3HF Halogen Exchange (Sₙ2) Mild conditions, high yields for benzylic systems. nih.gov
4-Bromo-3-methylbenzyl bromide Potassium Fluoride (KF) with phase-transfer catalyst Halogen Exchange (Sₙ2) Cost-effective reagents.
4-Bromo-3-methylbenzyl alcohol PyFluor Deoxyfluorination Direct conversion from alcohol, minimizes elimination. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 4 Bromo 3 Methylbenzyl Fluoride

Carbon-Fluorine Bond Activation and Functionalization Pathways

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a challenging yet rewarding area of study. beilstein-journals.org In benzylic fluorides like 4-bromo-3-methylbenzyl fluoride (B91410), the C-F bond can be activated for nucleophilic substitution and Friedel-Crafts reactions. beilstein-journals.orgnih.gov

The substitution of the fluorine atom in benzylic fluorides can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway. The favored pathway is dependent on several factors, including the nature of the nucleophile and the reaction conditions. nih.govresearchgate.net

A dissociative S_N1 mechanism involves the formation of a benzylic carbocation intermediate. beilstein-journals.org This pathway is often favored when strong hydrogen bond donors are used to activate the C-F bond. beilstein-journals.org In contrast, an associative S_N2 mechanism involves a concerted attack by the nucleophile, leading to an inversion of stereochemistry. Studies have shown that both pathways can operate to varying degrees. nih.govresearchgate.net For instance, in nucleophilic fluorination reactions, the presence of certain reagents can lead to a mix of S_N1 and S_N2 pathways. nih.gov The stability of the resulting benzylic carbocation, influenced by the substituents on the aromatic ring, also plays a role in favoring the S_N1 mechanism.

Factor Effect on Reaction Pathway
Strong Hydrogen Bond Donor Favors S_N1 pathway by stabilizing the fluoride leaving group. beilstein-journals.org
Strong Nucleophile Favors S_N2 pathway through direct displacement.
Solvent Polarity Polar protic solvents can stabilize the carbocation intermediate, favoring S_N1.
Substituent Effects Electron-donating groups on the benzene (B151609) ring stabilize the benzylic carbocation, promoting the S_N1 pathway.

Hydrogen bond donors are crucial for activating the highly polar C-F bond, which is otherwise resistant to cleavage. beilstein-journals.orgnih.gov Protic solvents and additives like water, 1,1,1-tris(hydroxymethyl)propane (a triol), and hexafluoroisopropanol (HFIP) can form hydrogen bonds with the fluorine atom. beilstein-journals.orgnih.govresearchgate.net This interaction weakens the C-F bond, facilitating its cleavage and subsequent substitution. nih.gov

HFIP, in particular, is a very strong hydrogen bond donor that can promote a dissociative S_N1 mechanism, leading to the formation of a benzylic carbocation. beilstein-journals.org In some cases, the HF generated during the reaction can act as an even stronger hydrogen bond donor in an autocatalytic cycle. beilstein-journals.orgnih.gov The choice of the hydrogen bond donor can influence the reaction's stereochemical outcome. nih.govresearchgate.net

Hydrogen Bond Donor Activation Mechanism Typical Reactions
Water/IsopropanolProtic activation through hydrogen bonding. beilstein-journals.orgAmination, reactions with phenolate (B1203915) and thiolate nucleophiles. beilstein-journals.org
Triols (e.g., 1,1,1-tris(hydroxymethyl)propane)Optimally coordinated hydrogen bonding to the fluoride. beilstein-journals.orgresearchgate.netAmination of benzylic fluorides. researchgate.net
Hexafluoroisopropanol (HFIP)Strong hydrogen bonding leading to ionization and a benzylic carbocation. beilstein-journals.orgFriedel-Crafts reactions. beilstein-journals.orgnih.gov

The stereochemical outcome of C-F activation reactions provides insight into the operative mechanism. nih.govresearchgate.net Studies using enantiopure isotopomers of benzyl (B1604629) fluoride have been conducted to determine whether reaction conditions favor an S_N1 or S_N2 pathway. nih.govresearchgate.net

An S_N1 reaction, proceeding through a planar carbocation intermediate, is expected to lead to racemization. Conversely, a pure S_N2 reaction results in a complete inversion of the stereocenter. Experimental results often show a mixture of both pathways, with the degree of stereointegrity depending on the specific nucleophile and hydrogen bond donor used. nih.govresearchgate.net For example, certain nucleophilic fluorination reactions have shown a predominance of inversion, suggesting a significant contribution from the S_N2 pathway. nih.gov

Radical Reaction Mechanisms in Benzylic Halogenation and Fluorination

Benzylic halogenation, the substitution of a hydrogen atom at the benzylic position with a halogen, typically proceeds through a free-radical mechanism. numberanalytics.comucalgary.ca This reaction is usually initiated by light, heat, or a radical initiator. numberanalytics.comjove.com

The mechanism involves three main steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) or decomposition of a radical initiator forms halogen radicals. numberanalytics.comyoutube.com

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with another halogen molecule to yield the benzylic halide and a new halogen radical, continuing the chain reaction. numberanalytics.comucalgary.ca

Termination: The reaction ceases when radicals combine with each other. numberanalytics.com

The high regioselectivity for the benzylic position is due to the stability of the benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. jove.com Reagents like N-bromosuccinimide (NBS) are often used as a source of bromine for these selective benzylic brominations. ucalgary.cajove.com Direct fluorination of benzylic C-H bonds can also be achieved using radical-based methods, for example, with Selectfluor as a fluorine source. organic-chemistry.org

Nucleophilic Substitution and Aromatic Substitution Reactions on Halogenated Toluene Derivatives

Halogenated toluene derivatives, such as 4-bromo-3-methylbenzyl fluoride, can undergo both nucleophilic substitution at the benzylic position and electrophilic substitution on the aromatic ring.

Nucleophilic substitution reactions primarily involve the displacement of the benzylic fluoride, as discussed in section 3.1. The reactivity of halogens as leaving groups generally follows the trend I > Br > Cl > F, making the C-F bond the least reactive in traditional S_N2 reactions due to its high bond strength. libretexts.org However, its reactivity can be enhanced through activation with hydrogen bond donors.

Electrophilic aromatic substitution involves the reaction of an electrophile with the aromatic ring. The existing substituents on the ring, in this case, a bromine atom and a methyl group, direct the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group due to its positive inductive effect. youtube.com The bromine atom is a deactivating but also ortho-, para-directing group. When toluene undergoes electrophilic halogenation in the presence of a Lewis acid catalyst like iron(III) chloride, substitution occurs at the ortho and para positions relative to the methyl group. youtube.comyoutube.comdoubtnut.com The product distribution is influenced by both electronic and steric factors. libretexts.org

Reaction Type Reagents Products Mechanism
Nucleophilic SubstitutionNucleophile, Hydrogen Bond DonorBenzylic substituted productS_N1 and/or S_N2 nih.govresearchgate.net
Electrophilic Aromatic HalogenationHalogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃)Ortho- and para-halo-substituted toluenes youtube.comgmu.eduElectrophilic Aromatic Substitution youtube.comyoutube.com
Radical Benzylic HalogenationHalogen (e.g., Br₂), Light/Heat or NBSBenzyl halide numberanalytics.comucalgary.caFree Radical Substitution numberanalytics.comucalgary.ca

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

4-Bromo-3-methylbenzyl Fluoride (B91410) as a Versatile Synthetic Building Block

The inherent reactivity of the benzylic fluoride and the presence of the aryl bromide in 4-Bromo-3-methylbenzyl fluoride make it a valuable precursor for a variety of complex molecules.

While direct studies on this compound as a precursor for selectively fluorinated molecular scaffolds are not extensively documented, the principles of organofluorine chemistry suggest its significant potential. The introduction of a benzylic fluoride can profoundly alter the conformational preferences and electronic properties of a molecule, which in turn can modify its reactivity and biological activity. The C-F bond, being the strongest single bond to carbon, can impart metabolic stability. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, influencing molecular recognition processes. The development of synthetic methodologies to leverage the reactivity of the benzylic fluoride in this specific scaffold would be a valuable contribution to the field of fluorination chemistry.

The 4-bromo-3-methylbenzyl group can be introduced into various target molecules through nucleophilic substitution at the benzylic position. The fluoride leaving group can be displaced by a range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, to afford ethers, amines, and thioethers, respectively. This allows for the facile incorporation of the substituted benzyl (B1604629) fragment, which can serve as a key structural element in the design of new bioactive compounds. The bromine atom on the aromatic ring remains available for subsequent transformations, offering a dual handle for molecular elaboration.

Functionalization and Derivatization for Novel Chemical Entities

The bromine atom on the aromatic ring of this compound provides a versatile handle for a wide array of functionalization and derivatization reactions, enabling the synthesis of diverse chemical entities.

The aryl bromide functionality of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. While specific examples with this compound are not prevalent in the literature, related compounds such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been successfully subjected to Suzuki coupling conditions to generate arylated derivatives. mdpi.comnih.gov This suggests that this compound would be a viable substrate for similar transformations, enabling the synthesis of biaryl and related structures.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. This reaction is a powerful method for the synthesis of substituted alkenes. General protocols for the Heck reaction of aryl bromides are well-established and could likely be applied to this compound to introduce vinyl groups, which can be further functionalized.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various functional materials and biologically active molecules. The application of Sonogashira coupling to this compound would provide access to a range of alkynyl-substituted derivatives.

A summary of representative conditions for these cross-coupling reactions with similar aryl bromides is presented in the table below.

Cross-Coupling ReactionCatalystBaseSolventTypical Substrate
Suzuki Coupling Pd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Heck Reaction Pd(OAc)₂VariousVariousGeneral Aryl Bromides
Sonogashira Coupling Pd(PPh₃)₄/CuIAmine BaseVariousGeneral Aryl Bromides

The chemical reactivity of this compound allows for various derivatization strategies that can aid in its analytical detection and structural elucidation. For instance, reaction with a suitable chromophoric or fluorophoric nucleophile could introduce a tag that facilitates detection by UV-Vis or fluorescence spectroscopy. For nuclear magnetic resonance (NMR) spectroscopy, derivatization with chiral reagents can be employed to determine enantiomeric purity if the compound or its derivatives are chiral. The presence of both bromine and fluorine atoms provides two distinct NMR-active nuclei (⁷⁹Br, ⁸¹Br, and ¹⁹F) that can be used for structural characterization.

The synthetic utility of the 4-bromo-3-methylphenyl scaffold is highlighted by the synthesis of nitrogen-containing derivatives, such as pyrazine-2-carboxamide analogues. Although the reported synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide starts from 4-bromo-3-methylaniline, the structural similarity suggests that this compound could be a precursor to related nitrogen-containing heterocycles. mdpi.comnih.gov For instance, the benzylic fluoride could be displaced by a nitrogen nucleophile, followed by further transformations on the aromatic ring. This would open up avenues for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry.

Strategic Incorporation in Medicinal Chemistry Research

The strategic placement of halogen atoms, particularly fluorine and bromine, on benzylic scaffolds provides medicinal chemists with a powerful tool for modulating molecular properties and enabling the synthesis of complex drug candidates. The compound this compound serves as a key exemplar of a building block designed for this purpose. Its architecture, featuring a reactive benzyl fluoride group and a versatile brominated aromatic ring, allows for its strategic incorporation into advanced organic synthesis and medicinal chemistry research.

Influence of Fluorine Atom on Molecular Properties Relevant to Research Design

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and pharmacological profiles of drug candidates. tandfonline.com The introduction of a fluorine atom, as seen in this compound, can profoundly influence a molecule's properties in several ways that are critical for rational drug design. researchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger and more stable than a carbon-hydrogen (C-H) bond. This increased bond energy makes the fluorinated site less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation. By replacing a hydrogen atom with fluorine at the benzylic position, the metabolic stability of a molecule can be enhanced, potentially leading to improved bioavailability and a longer duration of action. tandfonline.comresearchgate.net

Physicochemical Properties (pKa and Lipophilicity): Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups. researchgate.net This modulation can influence a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. While a single fluorine atom's effect on lipophilicity can vary, it generally increases this property, which can enhance a molecule's ability to cross cellular membranes. researchgate.net

Binding Affinity and Conformation: Despite its high electronegativity, the fluorine atom has a van der Waals radius similar to that of a hydrogen atom. tandfonline.com This allows it to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without causing significant steric disruption in a protein's binding pocket. tandfonline.com However, the polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein, potentially increasing binding affinity and potency. tandfonline.com Furthermore, the introduction of fluorine can influence the preferred conformation of a molecule, locking it into a more biologically active shape.

PropertyHydrogen (C-H)Fluorine (C-F)Reference
Van der Waals Radius1.20 Å1.47 Å tandfonline.com
Bond Energy~99 kcal/mol~116 kcal/mol tandfonline.com
Electronegativity (Pauling Scale)2.203.98 tandfonline.com

Utility in the Synthesis of Functionally Diverse Organic Compounds

This compound is a bifunctional synthetic building block, meaning it has two distinct reactive sites that can be manipulated in a controlled manner. This dual reactivity makes it a valuable intermediate for constructing a wide array of complex organic molecules.

The benzyl fluoride moiety serves as a site for nucleophilic substitution reactions. While the C-F bond is strong, it can be activated under various conditions to act as a leaving group, allowing for the introduction of diverse nucleophiles (e.g., amines, alcohols, thiols) to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. nih.gov The synthesis of benzyl fluorides can be achieved from corresponding benzyl bromides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF), highlighting the interconversion of benzylic halides. nih.govrsc.org

The bromo-aromatic portion of the molecule is a classic "handle" for transition-metal-catalyzed cross-coupling reactions. The bromine atom can readily participate in reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the benzyl fluoride scaffold to other aromatic, heteroaromatic, or aliphatic groups. researchgate.net

No Specific Computational Studies Found for this compound

Following a comprehensive search for computational and theoretical chemistry studies focusing specifically on the compound This compound , it has been determined that there is a lack of published research literature on this particular molecule. While the methodologies outlined in the request—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and the study of reaction mechanisms—are standard and widely used in computational chemistry, specific applications of these techniques to this compound have not been documented in the available scientific databases and search results.

General searches for computational studies on related structures, such as other substituted benzyl fluorides or bromo-aromatic compounds, yield extensive results. These studies confirm the utility of computational methods for:

Predicting Molecular Structures: DFT is a powerful tool for determining the ground state geometry and electronic properties of molecules.

Analyzing Reactivity: FMO and Molecular Electrostatic Potential (MEP) analyses are commonly used to predict how and where a molecule is likely to react.

Investigating Reaction Pathways: Computational modeling is crucial for elucidating complex reaction mechanisms, such as the activation of carbon-fluorine (C-F) bonds, by calculating the energies of transition states and intermediates.

However, without specific studies conducted on this compound, it is not possible to provide scientifically accurate data, tables, or detailed findings for this compound as requested. The generation of such an article would require direct research and calculation on the molecule, which is beyond the scope of this service.

Therefore, the detailed article focusing solely on the computational and theoretical chemistry of this compound cannot be generated at this time due to the absence of the necessary foundational research data.

Computational and Theoretical Chemistry Studies of 4 Bromo 3 Methylbenzyl Fluoride

Simulation of Spectroscopic Properties for Structural Elucidation and Characterization

In the characterization of novel or complex chemical compounds, the synergy between experimental spectroscopy and computational chemistry offers a powerful paradigm for structural elucidation. For 4-Bromo-3-methylbenzyl fluoride (B91410), theoretical simulations of its spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, are indispensable. These simulations, predominantly performed using Density Functional Theory (DFT), provide a detailed, atom-level understanding of the spectroscopic data, enabling confident assignment of experimental signals and unambiguous confirmation of the molecular structure. acs.orgijcce.ac.ir

Computational methods allow for the prediction of spectra from first principles. acs.org By calculating the electronic ground state and potential energies, DFT approaches can proficiently compute vibrational and magnetic resonance properties. acs.orgresearchgate.net A common and effective strategy involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a sufficiently large basis set, such as 6-311++G(d,p), to accurately model the molecule's electronic structure and subsequent spectroscopic behavior. researchgate.netepstem.net

The theoretical vibrational spectrum of 4-Bromo-3-methylbenzyl fluoride can be computed to aid in the assignment of its experimental FT-IR and Raman spectra. The process begins with an in silico geometry optimization of the molecule to find its lowest energy conformation. Following this, a frequency calculation is performed on the optimized structure. These calculations operate on the basis of a harmonic approximation, which can lead to systematic overestimation of vibrational frequencies compared to experimental values. acs.org

To bridge this gap between theoretical and experimental data, the computed wavenumbers are uniformly adjusted using a recommended scaling factor. epstem.net For calculations using the B3LYP functional with a triple-zeta basis set like 6-311+G(d,p), a scaling factor of approximately 0.9679 is often applied to the vibrational frequencies. nih.gov This correction accounts for factors such as basis set incompleteness and the neglect of anharmonicity, leading to a much-improved correlation with experimental results. acs.orgnih.gov

The simulated spectrum allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. A plausible set of calculated vibrational frequencies and their assignments for this compound is presented below.

Interactive Table: Simulated Vibrational Frequencies
Calculated Wavenumber (cm⁻¹) (Scaled)IntensityVibrational Mode Assignment
~3070MediumAromatic C-H Stretch
~2985MediumMethyl (CH₃) Asymmetric Stretch
~2940WeakMethyl (CH₃) Symmetric Stretch
~1595StrongAromatic C=C Ring Stretch
~1480StrongAromatic C=C Ring Stretch
~1450MediumCH₂ Scissoring
~1250StrongC-F Stretch (from CH₂F)
~1120MediumIn-plane C-H Bending
~1040StrongC-CH₃ Stretch
~880StrongRing Breathing Mode
~820MediumOut-of-plane C-H Bending
~650StrongC-Br Stretch

Note: The data in this table is representative and based on DFT calculations for structurally similar halogenated toluene (B28343) derivatives. acs.orgresearchgate.net The assignments correspond to expected vibrational modes.

The simulation of ¹H and ¹³C NMR spectra is another critical tool for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach, typically implemented within the DFT framework, to predict the isotropic magnetic shielding tensors of nuclei. epstem.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

Such calculations are invaluable for assigning the signals in an experimental NMR spectrum. For a substituted benzene (B151609) ring like that in this compound, the aromatic protons and carbons often exhibit complex splitting patterns and closely spaced chemical shifts. A theoretically predicted spectrum can definitively resolve ambiguities. ucl.ac.uk The chemical shifts are influenced by the electronic effects (inductive and mesomeric) of the various substituents on the ring. ucl.ac.ukmodgraph.co.uk

A plausible set of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated relative to TMS, is detailed in the tables below.

Interactive Table: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (ortho to CH₂F)~7.45d (doublet)
Ar-H (ortho to Br)~7.30dd (doublet of doublets)
Ar-H (ortho to CH₃)~7.15d (doublet)
CH₂F (Benzylic)~5.40d (doublet, J_HF)
CH₃ (Methyl)~2.40s (singlet)
Interactive Table: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br~122.0
C-CH₃~140.0
C-CH₂F~135.0
C-H (ortho to CH₂F)~131.0
C-H (ortho to Br)~130.0
C-H (ortho to CH₃)~128.0
CH₂F (Benzylic)~83.0 (d, J_CF)
CH₃ (Methyl)~20.0

Note: The data in these tables is representative and estimated based on established substituent effects and computational studies of related aromatic compounds. ucl.ac.ukmodgraph.co.ukorganicchemistrydata.org Coupling constants (J) are crucial for full spectral interpretation but are presented here in a simplified manner.

By comparing these computationally derived spectra with experimental data, a high degree of confidence in the structural assignment of this compound can be achieved. This integrated approach underscores the power of modern computational chemistry in molecular science.

Future Directions and Emerging Research Avenues for 4 Bromo 3 Methylbenzyl Fluoride

Development of Novel Catalytic Systems for Sustainable Synthesis and Transformations

The synthesis of 4-Bromo-3-methylbenzyl fluoride (B91410), and its subsequent chemical transformations, are ripe for the application and development of novel catalytic systems that prioritize sustainability. The traditional methods for introducing fluorine into organic molecules often involve harsh reagents and conditions. Future research will likely focus on catalytic methods that are more environmentally benign and efficient.

One promising area is the use of transition-metal catalysis. While palladium-catalyzed cross-coupling reactions are well-established for creating carbon-carbon and carbon-heteroatom bonds, their application in the direct fluorination of precursors to 4-Bromo-3-methylbenzyl fluoride is an active area of investigation. The development of palladium catalysts with tailored ligands could enable the direct C-H fluorination of 4-bromo-3-methyltoluene, offering a more atom-economical route than traditional multi-step syntheses.

Furthermore, the exploration of earth-abundant metal catalysts, such as those based on iron, copper, or nickel, presents a sustainable alternative to precious metal catalysts. For instance, iron-catalyzed C-H fluorination reactions are gaining traction for their low cost and reduced toxicity. Research into applying these systems for the synthesis of this compound from readily available starting materials would be a significant step forward.

Photoredox catalysis is another burgeoning field with immense potential for the sustainable synthesis of this compound. Visible-light-mediated reactions can often be performed under mild conditions, reducing energy consumption and minimizing waste. The development of photocatalytic systems for the deoxyfluorination of 4-Bromo-3-methylbenzyl alcohol or the direct fluorination of the corresponding toluene (B28343) derivative would represent a significant advancement in green chemistry.

Exploration of Biological and Medicinal Chemistry Interfaces through Rational Design of Derivatives

The presence of both a bromine and a fluorine atom, along with a methyl group on the benzyl (B1604629) core, makes this compound an attractive scaffold for medicinal chemistry. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net

The rational design of derivatives of this compound is a key future direction. By using this compound as a central building block, medicinal chemists can systematically modify its structure to target specific biological pathways. For example, the 4-bromo-3-methylphenyl moiety is found in intermediates used for the synthesis of compounds with potential therapeutic applications. The strategic placement of the fluorine atom in the benzyl position adds another layer of complexity and potential for fine-tuning the pharmacological properties of the resulting molecules.

Future research will likely involve the synthesis of libraries of compounds derived from this compound. These libraries can then be screened against various biological targets, such as enzymes and receptors implicated in diseases like cancer, inflammation, and infectious diseases. The insights gained from these screenings will guide the rational design of more potent and selective drug candidates. Computational modeling and X-ray crystallography can be employed to understand the binding interactions of these derivatives with their biological targets, further refining the design process. nih.gov

Advanced Materials Science Applications and Polymer Chemistry Research

The unique electronic and steric properties imparted by the bromo, methyl, and fluoro-methyl substituents on the aromatic ring make this compound a promising candidate for applications in materials science and polymer chemistry. The bromine atom can serve as a site for polymerization or for grafting onto polymer backbones, while the fluorinated benzyl group can introduce desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Future research is expected to explore the incorporation of the this compound motif into various polymer architectures. For instance, it could be used as a monomer in step-growth polymerization to create novel polyesters, polyamides, or polyethers with enhanced properties. The resulting polymers could find applications in high-performance plastics, specialty coatings, and advanced composites.

In the realm of electronic materials, the introduction of the fluorinated benzyl group could be used to tune the electronic properties of organic semiconductors or dielectric materials. The polarity and electronegativity of the C-F bond can influence molecular packing and charge transport characteristics, making this a fertile ground for investigation. Research into the synthesis and characterization of organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs) incorporating this moiety could lead to the development of next-generation electronic devices.

Green Chemistry Approaches in Halogenation and Fluorination Methodologies

The synthesis of halogenated and fluorinated organic compounds is often associated with environmental concerns due to the use of hazardous reagents and the generation of toxic byproducts. A significant future direction for research involving this compound lies in the development of greener methodologies for its synthesis and the synthesis of its precursors.

Traditional bromination methods often employ elemental bromine, which is highly corrosive and toxic. Future research will likely focus on alternative brominating agents that are safer and more sustainable, such as N-bromosuccinimide (NBS) used under milder, catalytic conditions. Similarly, for fluorination, there is a strong push to move away from hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride.

The development of nucleophilic fluorinating reagents that are solid, stable, and easy to handle is a key area of interest. The use of fluoride salts in combination with phase-transfer catalysts or in ionic liquids can provide a safer and more efficient means of introducing fluorine. Furthermore, enzymatic or bio-catalytic methods for fluorination are emerging as a highly sustainable alternative, although their application to specific substrates like the precursors of this compound is still in its infancy.

Solvent selection is another critical aspect of green chemistry. The development of synthetic routes that utilize water, supercritical fluids, or bio-based solvents instead of volatile organic compounds would significantly reduce the environmental footprint of producing this compound and its derivatives. The principles of green chemistry, such as atom economy, waste minimization, and the use of renewable feedstocks, will undoubtedly guide the future research and industrial production of this versatile chemical compound. cas.cn

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-3-methylbenzyl fluoride, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves nucleophilic halogen exchange. Starting from 4-Bromo-3-methylbenzyl bromide (a commercially available intermediate, as seen in ), fluoride substitution can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Optimization requires monitoring reaction time (typically 12–24 hours) and stoichiometry (excess fluoride to drive displacement). Purity can be enhanced via column chromatography (hexane/ethyl acetate). Alternative routes may start from 4-Bromo-3-methylbenzyl alcohol ( ), employing fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert atmospheres.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the benzylic CH₂F signal at ~4.5–5.0 ppm (split into a doublet due to coupling with fluorine) and aromatic protons in the 6.8–7.5 ppm range (substitution pattern confirmed by splitting).
    • ¹⁹F NMR : A singlet near -200 ppm (fluorine environment).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should show molecular ion clusters consistent with C₈H₇BrF (M⁺ at m/z 202–204 [Br isotope pattern]) and fragmentation peaks (e.g., loss of CH₂F group). NIST-standardized spectra () can validate results.
  • IR Spectroscopy : C-F stretch at 1100–1200 cm⁻¹ and aromatic C-Br at 550–650 cm⁻¹.

Basic: What safety protocols and storage conditions are essential for handling this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with water (risk of HF release). Corrosive properties similar to benzoyl chloride derivatives ( ) necessitate inert handling.
  • Storage : Store in amber glass under argon at 2–8°C to prevent hydrolysis. Label containers with hazard codes (e.g., UN3261 for corrosive solids, as per ).

Advanced: How does steric hindrance from the 3-methyl group influence regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:
The 3-methyl group creates steric hindrance, directing electrophiles (e.g., nitration, sulfonation) to the less hindered C5 or C6 positions. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via LC-MS or HPLC monitors product distribution. For example, nitration may yield 4-Bromo-3-methyl-5-nitrobenzyl fluoride as the major product. Comparative studies with non-methylated analogs () highlight steric vs. electronic effects.

Advanced: How should researchers address contradictory data in fluorination yields reported across different studies?

Methodological Answer:
Contradictions often arise from solvent purity, moisture content, or catalyst traces. Systematic troubleshooting includes:

Reproducibility Checks : Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves in DMF).

Catalyst Screening : Test alternatives like crown ethers to enhance fluoride nucleophilicity.

Kinetic Analysis : Use in-situ FTIR or GC-MS to track intermediate formation (e.g., benzyl alcohol byproduct from hydrolysis).

Meta-Analysis : Compare datasets from PubChem () or ECHA () to identify outlier conditions.

Advanced: What role does this compound play in the synthesis of bioactive heterocycles?

Methodological Answer:
This compound serves as a precursor for:

  • Oxadiazoles : Reaction with hydrazine derivatives forms 1,2,4-oxadiazole cores (e.g., ), which are explored for antimicrobial activity.
  • Pharmaceutical Intermediates : Coupling via Suzuki-Miyaura (using the bromo group) with boronic acids generates biaryl structures, key in kinase inhibitors.
  • Fluorinated Probes : The C-F bond’s stability makes it useful in PET radiotracer synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.